molecular formula C22H19NO3 B325294 Methyl 2-[(diphenylacetyl)amino]benzoate

Methyl 2-[(diphenylacetyl)amino]benzoate

Cat. No.: B325294
M. Wt: 345.4 g/mol
InChI Key: XLXHZMFEMMSZJE-UHFFFAOYSA-N
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Description

Methyl 2-[(diphenylacetyl)amino]benzoate is a methyl ester derivative of 2-aminobenzoic acid, modified at the amino group with a diphenylacetyl moiety. This compound features a bulky, lipophilic diphenylacetyl substituent, distinguishing it from simpler 2-aminobenzoate derivatives. The compound’s structure suggests applications in medicinal chemistry, such as enzyme inhibition or receptor modulation, due to the amide functionality and aromatic groups .

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 2-[(2,2-diphenylacetyl)amino]benzoate

InChI

InChI=1S/C22H19NO3/c1-26-22(25)18-14-8-9-15-19(18)23-21(24)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,23,24)

InChI Key

XLXHZMFEMMSZJE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Sulfonylurea Herbicides (e.g., Bensulfuron-methyl, Metsulfuron-methyl)
  • Structure : These compounds share the methyl benzoate backbone but incorporate sulfonylurea groups (e.g., 4-methoxy-6-methyl-1,3,5-triazinyl or pyrimidinyl sulfonamide substituents) .
  • Key Differences :
    • Functional Groups : Sulfonylurea herbicides feature sulfonamide and triazine/pyrimidine rings, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, the target compound’s diphenylacetyl amide group lacks sulfonamide functionality, suggesting divergent biological targets .
    • Lipophilicity : The diphenylacetyl group increases hydrophobicity compared to sulfonylureas, which may reduce water solubility but enhance membrane permeability .
Methyl 2-[(2-aminophenyl)ethynyl]benzoate
  • Structure: Contains an ethynyl linkage between the benzoate and an aminophenyl group .
  • Key Differences: Rigidity vs. The diphenylacetyl group, with rotatable bonds, offers conformational flexibility, which may influence binding to biological targets . Synthesis: Prepared via amide bond formation using dichlorotriphenylphosphorane, whereas the target compound likely requires coupling diphenylacetic acid with methyl 2-aminobenzoate .
Methyl 4-Acetamido-2-hydroxybenzoate
  • Structure : Features acetamido and hydroxyl substituents on the benzoate ring .
  • Key Differences :
    • Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. The diphenylacetyl group lacks such groups, reducing solubility but increasing lipid affinity .
    • Applications : Acetamido derivatives are intermediates in drug synthesis (e.g., antibiotics), whereas the diphenylacetyl variant’s bulkiness may suit receptor antagonism .

Physicochemical Properties

Property Methyl 2-[(diphenylacetyl)amino]benzoate Sulfonylurea Herbicides (e.g., Metsulfuron-methyl) Methyl 2-[(2-aminophenyl)ethynyl]benzoate
Molecular Weight ~375 g/mol (estimated) ~381 g/mol (Metsulfuron-methyl) ~267 g/mol
Water Solubility Low (diphenylacetyl group) Moderate (sulfonamide enhances polarity) Low (ethynyl group reduces polarity)
Melting Point Not reported (analogs: ~100–150°C) ~158–163°C (Metsulfuron-methyl) ~120–130°C (estimated)
LogP High (~4.5–5.0) Moderate (~2.0–3.0) Moderate (~2.5–3.5)

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